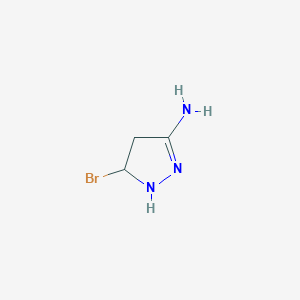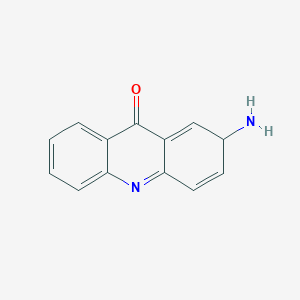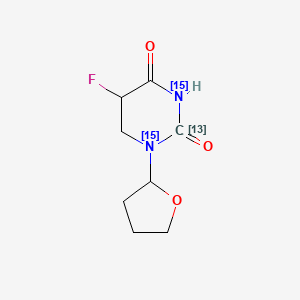
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a class of compounds known for their diverse applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, an oxolan ring, and isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Formation of the oxolan ring through cyclization reactions.
- Introduction of the fluorine atom using fluorinating agents.
- Isotopic labeling with carbon-13 and nitrogen-15, which can be achieved through the use of isotopically labeled starting materials.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.
Scientific Research Applications
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The oxolan ring provides structural stability, while the isotopic labeling allows for detailed mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1,3-diazinane-2,4-dione: Lacks the oxolan ring and isotopic labeling.
5-fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated structure but different functional groups.
Dihydrouracil: Similar core structure but lacks the fluorine atom and oxolan ring.
Uniqueness
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorination, oxolan ring, and isotopic labeling. These features enhance its stability, reactivity, and suitability for detailed mechanistic studies, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C8H11FN2O3 |
|---|---|
Molecular Weight |
205.16 g/mol |
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h5-6H,1-4H2,(H,10,12,13)/i8+1,10+1,11+1 |
InChI Key |
BSRXJERNQPNWEO-HLDOMDIUSA-N |
Isomeric SMILES |
C1CC(OC1)[15N]2CC(C(=O)[15NH][13C]2=O)F |
Canonical SMILES |
C1CC(OC1)N2CC(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
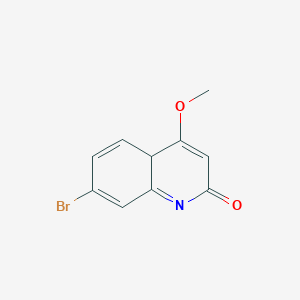
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
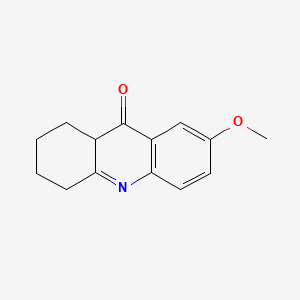
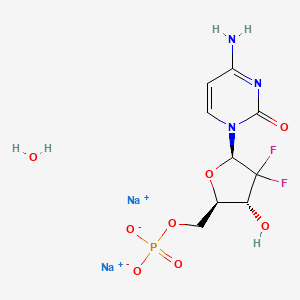
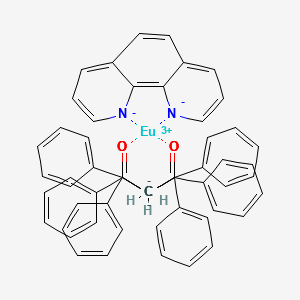
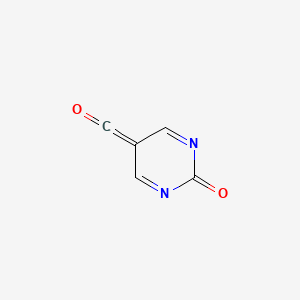
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)
